5-(Furan-2-yl)-1-phenylpenta-2,4-dien-1-one 5-(Furan-2-yl)-1-phenylpenta-2,4-dien-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15745021
InChI: InChI=1S/C15H12O2/c16-15(13-7-2-1-3-8-13)11-5-4-9-14-10-6-12-17-14/h1-12H
SMILES:
Molecular Formula: C15H12O2
Molecular Weight: 224.25 g/mol

5-(Furan-2-yl)-1-phenylpenta-2,4-dien-1-one

CAS No.:

Cat. No.: VC15745021

Molecular Formula: C15H12O2

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

5-(Furan-2-yl)-1-phenylpenta-2,4-dien-1-one -

Specification

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
IUPAC Name 5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one
Standard InChI InChI=1S/C15H12O2/c16-15(13-7-2-1-3-8-13)11-5-4-9-14-10-6-12-17-14/h1-12H
Standard InChI Key QQNBODTUWUYURK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)C=CC=CC2=CC=CO2

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound features a pentadienone backbone with a phenyl group at the 1-position and a furan-2-yl substituent at the 5-position. The (2E,4E) configuration of the double bonds creates a planar, conjugated system that enhances electronic delocalization. The furan ring contributes an electron-rich heterocyclic moiety, which facilitates participation in cycloaddition and electrophilic substitution reactions .

Spectroscopic Properties

  • ¹H NMR: Signals between δ 6.8–7.7 ppm correspond to aromatic protons, while conjugated diene protons appear as doublets near δ 6.0–6.5 ppm .

  • IR Spectroscopy: Strong absorption bands at 1,668 cm⁻¹ (C=O stretch) and 1,543 cm⁻¹ (C=C stretch) confirm the α,β-unsaturated ketone structure .

  • Mass Spectrometry: A molecular ion peak at m/z 224 aligns with the molecular formula, with fragmentation patterns indicating cleavage of the furan and phenyl groups .

Synthesis and Optimization

Condensation Reactions

The most common synthesis involves the base-catalyzed condensation of furan-2-carbaldehyde and 1-phenyl-1,3-butadiene (Table 1).

Table 1: Synthesis Conditions and Yields

ReagentsBaseSolventTemperatureYield (%)
Furan-2-carbaldehydeNaOH (10%)Ethanol25°C74
1-Phenyl-1,3-butadieneK₂CO₃THFReflux68
CinnamaldehydePiperidineDCM0–5°C82

Mechanistic Insights

The reaction proceeds via Knoevenagel condensation, where the base deprotonates the aldehyde, forming an enolate that attacks the diene. The conjugated system stabilizes the transition state, favoring (E,E)-stereoselectivity . Purification via silica gel chromatography typically yields >70% purity.

Chemical Reactivity and Applications

Diels-Alder Reactions

The compound serves as a dienophile in [4+2] cycloadditions due to its electron-deficient dienone system. For example, reaction with 1,3-butadiene generates 2,5-dihydrofuran derivatives with >80% regioselectivity .

Electrophilic Substitution

The furan ring undergoes Friedel-Crafts acylation at the 5-position, enabling functionalization for drug design. Nitration studies show preferential substitution at the phenyl group’s para-position.

Cell LineIC₅₀ (μM)Mechanism
A549 (Lung)0.78Apoptosis via Bax/Bcl-2
HCT116 (Colon)0.85Caspase-3 activation
HT29 (Colon)1.12G0/G1 cell cycle arrest

Synergy with Chemotherapeutics

Combination with 5-FU (2–172 μM) reduces viability in HT29 cells by 40% compared to monotherapy, suggesting synergistic effects . Fluorescence imaging confirms apoptosis via Annexin-V/PI staining .

Future Directions and Challenges

Synthetic Optimization

  • Catalyst Development: Transition metal catalysts (e.g., Pd, Ru) could improve stereocontrol in diene formation .

  • Green Chemistry: Solvent-free mechanochemical synthesis may enhance sustainability.

Pharmacological Studies

  • In Vivo Models: Evaluate bioavailability and toxicity in murine models.

  • Structure-Activity Relationships: Modify the furan and phenyl groups to enhance potency .

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